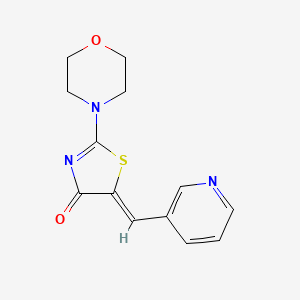

![molecular formula C18H24ClN3O3 B5569562 1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)

1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, similar to the compound , involves the reaction of enaminones with urea and substituted benzaldehydes (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Molecular Structure Analysis

- For compounds similar to 1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone, X-ray crystallography has been used to confirm the three-dimensional structure, providing insights into their molecular geometry (Wang, Liu, & Yan, 2006).

Chemical Reactions and Properties

- The chemical reactions involving similar compounds, such as the formation of oxazolo- or imidazo-sym-triazinones from triazines, give an idea of the reactive nature and the potential chemical transformations of the compound (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2010).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

- Studies have focused on the synthesis and characterization of various piperazine and morpholine derivatives, which are crucial in medicinal chemistry due to their potential biological activities. For example, the synthesis and spectroscopic characterization of Co(III) complexes with morpholine and piperidine demonstrate the versatility of these structural motifs in coordination chemistry and potential applications in catalysis and materials science (Amirnasr et al., 2001).

Biological Activities

- Compounds containing morpholine and piperazine moieties have been investigated for their antimicrobial activities. For instance, novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized and evaluated for their potential biological activities, highlighting the interest in such compounds for developing new therapeutic agents (Bhat et al., 2018).

Corrosion Inhibition

- Research has also explored the application of morpholine and piperazine derivatives as corrosion inhibitors, indicating their practical importance in industrial applications. A study on morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors of mild steel in HCl medium provides insights into the mechanisms of corrosion inhibition and the potential of these compounds to protect metal surfaces (Nnaji et al., 2017).

Drug Development

- The structural motifs of morpholine and piperazine are often incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties. Research on the synthesis and bioactivities of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases, which include compounds with piperidine, morpholine, and N-methyl piperazine, illustrates the ongoing efforts to develop new drugs with improved efficacy and selectivity (Yamali et al., 2016).

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-4-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O3/c1-13-9-21(10-14(2)25-13)17(23)11-20-6-7-22(18(24)12-20)16-5-3-4-15(19)8-16/h3-5,8,13-14H,6-7,9-12H2,1-2H3/t13-,14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQONAXBQWMSQK-OKILXGFUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C(=O)CN2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

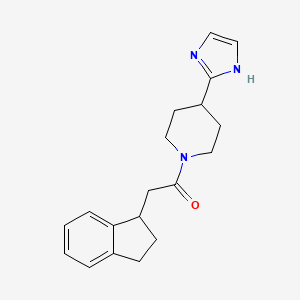

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

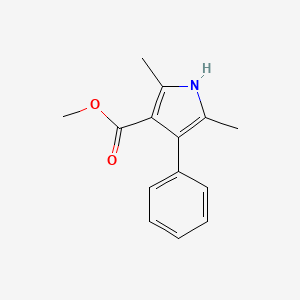

methanone](/img/structure/B5569487.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)

![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)

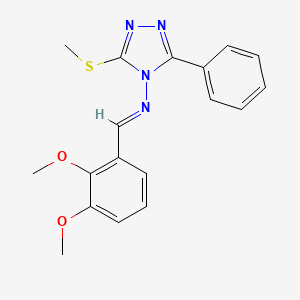

![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)